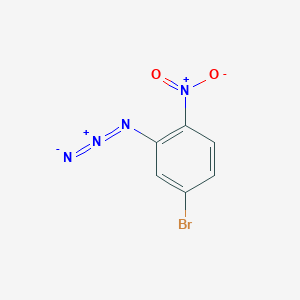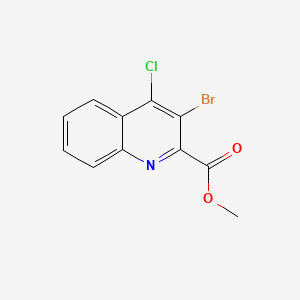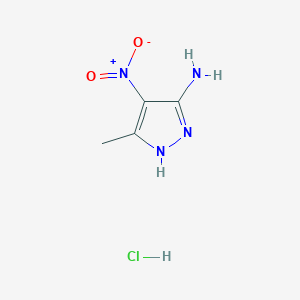
3-methyl-4-nitro-1H-pyrazol-5-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-4-nitro-1H-pyrazol-5-amine hydrochloride is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a nitro group at the 4-position, a methyl group at the 3-position, and an amine group at the 5-position of the pyrazole ring, with a hydrochloride salt form enhancing its solubility and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-nitro-1H-pyrazol-5-amine hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclocondensation reaction involving hydrazine and a 1,3-dicarbonyl compound. For instance, the reaction between hydrazine hydrate and ethyl acetoacetate can yield 3-methyl-1H-pyrazole.
Amination: The amine group at the 5-position can be introduced via a substitution reaction using ammonia or an amine source.
Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and automated systems can further streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-methyl-4-nitro-1H-pyrazol-5-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.
Nucleophiles: Ammonia, primary and secondary amines.
Catalysts: Palladium, platinum, and other transition metals.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Pyrazoles: Nucleophilic substitution reactions yield various substituted pyrazoles.
Cyclized Products: Cyclization reactions yield fused heterocyclic compounds.
Applications De Recherche Scientifique
3-methyl-4-nitro-1H-pyrazol-5-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive pyrazoles.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of 3-methyl-4-nitro-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amine group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-methyl-1H-pyrazol-5-amine: Lacks the nitro group, resulting in different reactivity and biological properties.
4-nitro-1H-pyrazol-5-amine: Lacks the methyl group, affecting its chemical behavior and applications.
3,5-dimethyl-4-nitro-1H-pyrazole: Contains an additional methyl group, altering its steric and electronic properties.
Uniqueness
3-methyl-4-nitro-1H-pyrazol-5-amine hydrochloride is unique due to the specific combination of substituents on the pyrazole ring, which imparts distinct chemical reactivity and potential biological activities. The presence of both nitro and amine groups allows for diverse chemical modifications and applications in various fields.
Propriétés
Formule moléculaire |
C4H7ClN4O2 |
|---|---|
Poids moléculaire |
178.58 g/mol |
Nom IUPAC |
5-methyl-4-nitro-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C4H6N4O2.ClH/c1-2-3(8(9)10)4(5)7-6-2;/h1H3,(H3,5,6,7);1H |
Clé InChI |
FPJXMCGAFYNVJC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1)N)[N+](=O)[O-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[3-(2-bromophenyl)cyclobutyl]carbamate](/img/structure/B13505097.png)
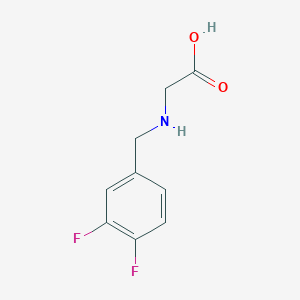


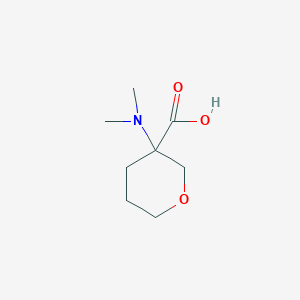
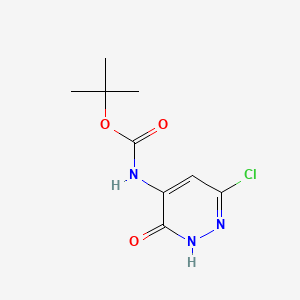
![{Cyclopropyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino-lambda6-sulfanyl}one](/img/structure/B13505134.png)
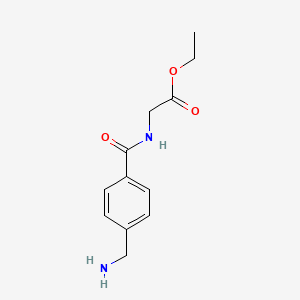
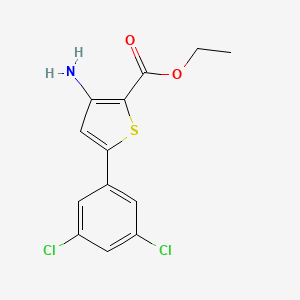

![Tert-butyl N-[(hydroxycarbamoyl)methyl]carbamate](/img/structure/B13505167.png)
![(2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol](/img/structure/B13505173.png)
